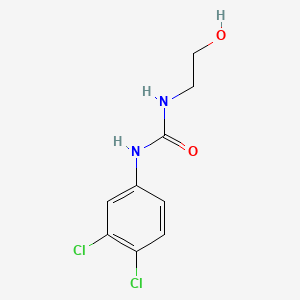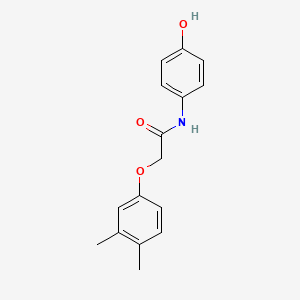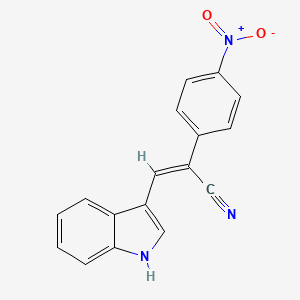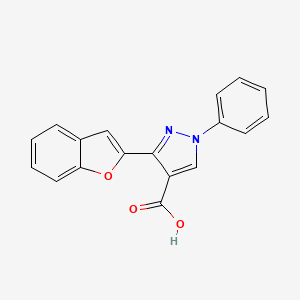![molecular formula C16H25N3O4S B5818519 N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide, commonly known as MPSP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPSP is a sulfonamide derivative that belongs to the class of drugs known as selective serotonin receptor antagonists.
作用機序
MPSP acts as a selective serotonin receptor antagonist by blocking the 5-HT2A and 5-HT2B receptors. This leads to a decrease in the release of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory and analgesic effects. MPSP also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
MPSP has been shown to exert its anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of glial cells in the spinal cord, which are involved in the development of neuropathic pain. MPSP has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor.
実験室実験の利点と制限
MPSP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, which allows for accurate characterization and analysis. MPSP also has a high selectivity for the 5-HT2A and 5-HT2B receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes.
However, there are also limitations to using MPSP in lab experiments. Its high selectivity for the 5-HT2A and 5-HT2B receptors may limit its use in studying other biological processes that are not directly related to these receptors. MPSP may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MPSP. One area of interest is the development of new derivatives of MPSP with improved pharmacological properties. Another area of interest is the investigation of the potential use of MPSP in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. The role of MPSP in modulating the immune response and its potential use in immunotherapy is also an area of active research. Finally, the development of new methods for the synthesis of MPSP and its derivatives is an area of ongoing interest.
Conclusion
In conclusion, MPSP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to achieve high yield and purity. MPSP has been extensively studied for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. It exerts its effects by blocking the 5-HT2A and 5-HT2B receptors, leading to anti-inflammatory, analgesic, and anti-tumor effects. MPSP has several advantages for lab experiments, but also has limitations. There are several future directions for the study of MPSP, including the development of new derivatives, investigation of its potential use in other diseases, and the development of new synthesis methods.
合成法
The synthesis of MPSP involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(1-pyrrolidinyl)propylamine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reacted with acetic anhydride to yield MPSP. The synthesis of MPSP has been optimized to achieve high yield and purity.
科学的研究の応用
MPSP has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. MPSP has been investigated for its potential use in the treatment of various diseases such as cancer, neuropathic pain, and inflammatory bowel disease. MPSP has also been studied for its potential use in improving cognitive function and memory.
特性
IUPAC Name |
N-[2-methoxy-5-(3-pyrrolidin-1-ylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(20)18-15-12-14(6-7-16(15)23-2)24(21,22)17-8-5-11-19-9-3-4-10-19/h6-7,12,17H,3-5,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQYRCPMBAPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)



![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)